molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No.: B1426587
CAS No.: 1308384-26-0
M. Wt: 170.21 g/mol
InChI Key: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxazolidine and piperazine ring. This compound has a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol .

Mechanism of Action

Target of Action

The primary targets of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its versatility as a scaffold for the synthesis of various derivatives makes it valuable in scientific research and industrial applications .

Properties

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 3
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 4
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 5
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 6
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.